4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone
CAS No.: 5446-08-2
Cat. No.: VC17175655
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5446-08-2 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | 4-chloro-2-(4-methoxyphenyl)-6-methylpyridazin-3-one |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-8-7-11(13)12(16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 |
| Standard InChI Key | ASKXPZOIWLCHBB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-chloro-2-(4-methoxyphenyl)-6-methylpyridazin-3-one, reflects its substitution pattern: a chlorine atom at position 4, a 4-methoxyphenyl group at position 2, and a methyl group at position 6 of the pyridazinone core. The canonical SMILES representation (CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)OC) and InChIKey (ASKXPZOIWLCHBB-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. X-ray crystallography of related pyridazinones confirms planar ring systems with substituents influencing electronic distribution and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.68 g/mol | |
| Density | 1.26 g/cm³ (analog estimate) | |
| Boiling Point | ~390°C (analog extrapolation) | |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone typically involves cyclocondensation reactions. A general method adapted from pyridazinone literature involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride . For example:
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Intermediate Formation: 3-Oxo-2-(4-methoxyphenylhydrazono)propanal reacts with chloroacetic acid under reflux.
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Cyclization: Elimination of water forms the pyridazinone core, with acetic anhydride acting as both solvent and dehydrating agent .
Mechanistic Insight:
The reaction proceeds via an alkylidene intermediate (Figure 1), which undergoes cyclization to yield the pyridazinone ring . The absence of ammonium acetate prevents alternative pathways, ensuring high product purity .
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 110–120°C | 82–90% |
| Reaction Time | 1–2 hours | |
| Solvent | Acetic Anhydride |
Research Findings and Applications
Drug Discovery
This compound serves as a scaffold for azolo[1,5-a]pyrimidine derivatives, which show promise as kinase inhibitors . For instance, enaminone derivatives synthesized from 6-acetylpyridazinones exhibit IC₅₀ values of <1 µM against cancer cell lines .
Material Science
Pyridazinones with methoxyphenyl groups are explored as ligands in luminescent complexes. Europium(III) complexes of related structures emit red light (λₑₘ: 613 nm) with quantum yields up to 15%, suitable for OLEDs.
Future Directions
Synthetic Innovations
Future work should optimize green chemistry approaches, such as microwave-assisted synthesis, to reduce reaction times and improve yields . Computational modeling (e.g., DFT) could predict substituent effects on electronic properties.
Therapeutic Exploration
Priority areas include:
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Neuroinflammation: Targeting microglial activation in Alzheimer’s disease.
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Anticancer Agents: Developing prodrugs activated by tumor-specific enzymes.
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